molecular formula C29H22FNO4S B2403263 {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone CAS No. 1114852-82-2

{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone

Cat. No.: B2403263
CAS No.: 1114852-82-2
M. Wt: 499.56
InChI Key: KNYFESFGNWDHQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazinone ring, benzyloxy group, and methanone group would all contribute to the overall shape and electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzothiazinone ring might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, while the benzyloxy group could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazinone ring and the benzyloxy group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Future Directions

The compound could potentially be investigated for various applications, depending on its physical and chemical properties and biological activity. For example, if it exhibits antimicrobial activity, it could be studied as a potential new antibiotic . Additionally, modifications could be made to its structure to optimize its properties and activity.

Properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22FNO4S/c1-20-7-9-22(10-8-20)29(32)28-18-31(26-17-23(30)11-16-27(26)36(28,33)34)24-12-14-25(15-13-24)35-19-21-5-3-2-4-6-21/h2-18H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYFESFGNWDHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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